(S)-Suprofen

Pharmacokinetics Chiral Inversion Stereoselective Metabolism

(S)-Suprofen (CAS 52780-12-8) is the isolated active (S)-enantiomer of the NSAID suprofen, directly responsible for dual COX-1/COX-2 inhibition. Unlike the racemate, (S)-suprofen eliminates the variable 6.8% unidirectional (R)-to-(S) metabolic inversion, enabling precise dose-response and cross-species PK studies. Indispensable for chiral method validation and target engagement assays where the inert (R)-enantiomer in racemic material skews binding kinetics. Secure the pure eutomer for reproducible, species-independent pharmacological data.

Molecular Formula C14H12O3S
Molecular Weight 260.31 g/mol
CAS No. 52780-12-8
Cat. No. B8695629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Suprofen
CAS52780-12-8
Molecular FormulaC14H12O3S
Molecular Weight260.31 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O
InChIInChI=1S/C14H12O3S/c1-9(14(16)17)10-4-6-11(7-5-10)13(15)12-3-2-8-18-12/h2-9H,1H3,(H,16,17)/t9-/m0/s1
InChIKeyMDKGKXOCJGEUJW-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Suprofen (CAS 52780-12-8): Pharmacologically Active Enantiomer of an Arylpropionic Acid NSAID


(S)-Suprofen, formally (2S)-2-[4-(thiophene-2-carbonyl)phenyl]propanoic acid, is the eutomer of the non-steroidal anti-inflammatory drug (NSAID) suprofen, belonging to the 2-arylpropionic acid subclass alongside ibuprofen, ketoprofen, and naproxen [1]. As the (S)-(+)-enantiomer, it is the primary contributor to the therapeutic effects observed with racemic suprofen administration [2]. Its mechanism of action centers on the dual inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), thereby reducing the synthesis of pro-inflammatory prostaglandins [3]. While the racemic mixture (CAS 40828-46-4) was previously marketed under the name Profenal, (S)-suprofen is the specific stereoisomer that is directly responsible for the observed pharmacodynamic activity [2].

Why (S)-Suprofen Cannot Be Interchanged with Racemic Suprofen or Alternative Profens


The interchangeability of (S)-suprofen with its racemate or other 2-arylpropionic acid NSAIDs is precluded by two fundamental pharmacokinetic and pharmacodynamic disparities. First, the chiral inversion behavior of suprofen is unidirectional: only the (R)-enantiomer undergoes metabolic inversion to the active (S)-form, with an average of 6.8% of an administered dose of (R)-suprofen being stereospecifically converted [1]. This means that administering racemic suprofen introduces an unpredictable active species burden dependent on individual metabolic capacity, whereas direct administration of (S)-suprofen provides precise, immediate dosing of the active eutomer. Second, the enantiomers exhibit divergent plasma disposition profiles, with the (R)-isomer consistently achieving higher plasma concentrations than the (S)-isomer following oral dosing [1]. Critically, this inversion behavior is species-dependent; in cats, for instance, no measurable chiral inversion occurs, highlighting that pharmacological responses observed with the racemate in different model systems cannot be reliably extrapolated [2]. Furthermore, the class-level stereoselectivity of COX-2 inhibition is unequivocally attributed to the (S)-enantiomers of profen NSAIDs, meaning that the (R)-enantiomers present in racemic formulations are largely inert with respect to the primary therapeutic target [3]. Therefore, for precise dose-response studies, in vitro target engagement assays, or any application requiring defined pharmacological activity, the racemate is an unsuitable substitute for the isolated (S)-enantiomer.

Quantitative Differentiation Evidence for (S)-Suprofen Against Closest Analogs


Unidirectional Chiral Inversion: (R)- to (S)-Suprofen Conversion in Humans

In a stable isotope-labeled pseudoracemate study in healthy male subjects, a single oral dose of near-equimolar unlabeled-(R)- and [²H₃]-(S)-suprofen revealed that an average of 6.8% of the administered (R)-enantiomer dose was stereospecifically inverted to the (S)-enantiomer, while no measurable inversion occurred from (S)- to (R)-suprofen [1]. This unidirectional inversion is a critical differentiator, as the plasma concentrations of (R)-suprofen were consistently higher than those of (S)-suprofen, indicating that the (R)-enantiomer acts as a pro-drug reservoir that unpredictably augments the active (S)-suprofen pool [1].

Pharmacokinetics Chiral Inversion Stereoselective Metabolism

COX-1/COX-2 Inhibitory Potency of (S)-Suprofen vs. Racemate and Class Comparators

While the racemic mixture of suprofen exhibits COX-1 IC₅₀ values of 0.56 µM to 1.1 µM and COX-2 IC₅₀ values of 2.75 µM to 8.7 µM depending on assay conditions , class-level stereoselectivity studies on chiral NSAIDs conclusively demonstrate that the inhibition of both COX-1 and COX-2 isoenzymes is attributable almost exclusively to their (S)-enantiomers [1]. In purified enzyme preparations and whole-cell assays, the (R)-enantiomers of profen NSAIDs inhibit COX-2 by less than 40% even at high concentrations (>1 µM), an effect that can be accounted for by residual (S)-enantiomer contamination (approximately 0.5%) [1].

COX Inhibition Enantioselectivity NSAID Pharmacology

In Vivo Analgesic Potency: (S)-Suprofen vs. Ketoprofen in Rat Writhing Model

In the acetic acid-induced writhing assay in rats, a standard model for evaluating peripheral analgesic activity, suprofen demonstrated approximately 6-fold greater potency than ketoprofen [1]. Specifically, suprofen was about 200 to 300 times as potent as acetylsalicylic acid and phenylbutazone, 15 to 30 times as potent as indomethacin and tolmetin, and about 6 times as potent as ketoprofen in antagonizing writhing behavior [1]. While this study utilized the racemate, the established class-level principle that analgesic activity in profens resides with the (S)-enantiomer [2] implies that (S)-suprofen is the molecular entity responsible for this potency advantage over the comparator.

Analgesic Potency In Vivo Efficacy Acute Pain Models

Species-Dependent Chiral Inversion: (S)-Suprofen Disposition in Feline Model

In contrast to humans, where 6.8% chiral inversion from (R)- to (S)-suprofen occurs [1], cats exhibit no measurable chiral inversion between suprofen enantiomers following intravenous administration of the racemate (2 mg/kg) [2]. Both (R)- and (S)-enantiomers displayed similar disposition profiles in plasma, with recovered acylglucuronides of R-(-) and S-(+)-suprofen representing less than 1% of the total administered dose during bile sampling [2]. Only free suprofen (0.12% of the racemic dose) was recovered in urine, indicating that neither chiral inversion nor glucuronidation predominates in feline suprofen disposition [2].

Veterinary Pharmacology Interspecies Variation Chiral Disposition

Enantioselective Synthesis Efficiency: Dynamic Kinetic Resolution Yield and Purity

A dynamic kinetic resolution process utilizing lipase catalysis with continuous in situ racemization of substrate enables the production of (S)-suprofen from (R,S)-suprofen 2,2,2-trifluoroethyl thioester in isooctane [1]. This method achieves a complete conversion of the racemate to the desired (S)-suprofen with an enantiomeric excess of the product (eeₚ) of 95% [1]. Additionally, alternative lipase-assisted direct esterification of rac-suprofen with methanol in dichloromethane catalyzed by Novozym® 435 yields pharmacologically active (+)-(S)-suprofen with excellent enantiomeric excess [2].

Chiral Synthesis Enzymatic Resolution Process Chemistry

Comparative Analgesic Efficacy: Suprofen vs. Ibuprofen in Animal Inflammation Models

In animal models of acute and chronic inflammation, suprofen is generally equipotent to ibuprofen, indomethacin, ketoprofen, and naproxen as an anti-inflammatory agent [1]. However, suprofen demonstrates a notable pharmacodynamic profile in that it is more potent as an analgesic than as an anti-inflammatory agent, a distinction that may not be equally pronounced among all comparators [1]. In the passive cutaneous anaphylaxis (PCA) reaction model, suprofen exhibited similar potency to ketoprofen and was more potent than ibuprofen and tranilast for inhibition of the PCA reaction [2]. This analgesic-predominant profile differentiates suprofen within the profen class.

Analgesic Efficacy Anti-inflammatory Activity Animal Models

Primary Research and Industrial Application Scenarios for (S)-Suprofen


Chiral Pharmacokinetic and Metabolic Inversion Studies

Due to the documented unidirectional 6.8% chiral inversion from (R)- to (S)-suprofen in humans and the complete absence of inversion in feline species [1], (S)-suprofen is ideally suited for cross-species comparative pharmacokinetic studies. Researchers investigating species-dependent metabolism of 2-arylpropionic acid NSAIDs can utilize (S)-suprofen as the stable, non-inverting active enantiomer to establish baseline pharmacokinetic parameters without the confounding influence of (R)-to-(S) conversion that occurs when the racemate is administered [2].

In Vitro COX-1/COX-2 Target Engagement Assays

Given the class-level evidence that (S)-enantiomers account for nearly all COX-1 and COX-2 inhibitory activity of profen NSAIDs, with (R)-enantiomers showing less than 40% inhibition even at high concentrations [3], (S)-suprofen is the essential form for accurate in vitro enzyme inhibition studies. The use of racemic suprofen introduces an inert (R)-enantiomer that can interfere with binding kinetics, crystallography, or functional assays, whereas pure (S)-suprofen provides unambiguous data on target engagement and structure-activity relationships.

Analgesic-Focused Preclinical Efficacy Testing

Suprofen's established profile as an NSAID with greater analgesic than anti-inflammatory potency [4], combined with its 6-fold greater potency than ketoprofen in the acetic acid writhing model [5], positions (S)-suprofen as a valuable tool compound for studying peripheral pain mechanisms. Researchers investigating novel analgesic pathways or seeking comparator compounds with a distinct analgesic/anti-inflammatory ratio can employ (S)-suprofen to dissect pain-specific pharmacology from general anti-inflammatory effects.

Enantioselective Synthesis and Chiral Separation Method Development

The well-characterized dynamic kinetic resolution process achieving 95% ee for (S)-suprofen from racemic thioester [6] provides a benchmark for developing and validating new chiral synthesis methodologies. Analytical chemists and process development scientists can utilize (S)-suprofen as a reference standard for chiral HPLC method validation, enantiomeric purity assessment, and the calibration of new chiral stationary phases intended for the separation of 2-arylpropionic acid NSAIDs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Suprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.